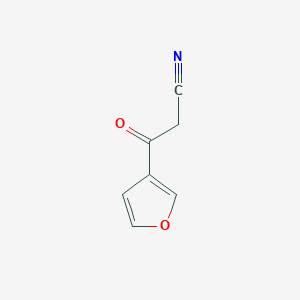

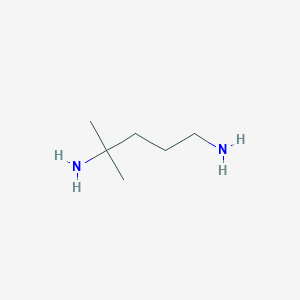

![molecular formula C17H24N4O2S3 B1282680 生物素-[2-(2-吡啶基二硫代)乙酰胺] CAS No. 112247-65-1](/img/structure/B1282680.png)

生物素-[2-(2-吡啶基二硫代)乙酰胺]

描述

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a pivotal role in the metabolism of carbohydrates, fats, and proteins. It serves as a cofactor for five essential carboxylases that are involved in processes such as gluconeogenesis, fatty acid metabolism, and amino acid catabolism. This vitamin is integral to maintaining metabolic homeostasis and has been linked to various human diseases, some of which are due to enzyme deficiencies in biotin metabolism. Interestingly, biotin's influence extends beyond its classical metabolic roles, potentially affecting gene transcription and protein expression, which may explain some non-classical manifestations of biotin deficiency .

Synthesis Analysis

The synthesis of biotin involves a five-step sequence starting from pimelic acid, culminating in a transformation from dethiobiotin (DTB) to biotin. This final step is mediated by an iron cluster-driven radical process. Over the past 50 years, numerous synthetic routes to biotin have been developed. One of the most efficient methods uses L-cysteine and thiolactone as starting materials, leading to biotin through a process characterized by short steps, high yield, and the use of inexpensive reagents. This synthesis route is particularly noteworthy for its practicality and operational ease .

Molecular Structure Analysis

Biotin's molecular structure is characterized by its ability to form strong complexes with proteins such as avidin and streptavidin, a property that has been widely exploited in biochemical applications like photoaffinity labeling. The structure of biotin is such that it can act as a vector in enzyme-catalyzed carboxylation reactions, transferring carboxyl groups between donor and acceptor molecules. This structural capability underpins its role as a cofactor for carboxylases .

Chemical Reactions Analysis

As a cofactor, biotin participates in carboxylation reactions, which are crucial for synthesizing and metabolizing biomolecules. The enzymes that biotin assists are responsible for key reactions in the metabolism of fatty acids, sugars, and α-amino acids. Biotin's role in these metabolic pathways is so central that its deficiency or excess can lead to significant metabolic disturbances and associated diseases .

Physical and Chemical Properties Analysis

Biotin is a water-soluble vitamin, which means it can be readily dissolved in water and is distributed throughout the body's aqueous environments. Its solubility plays a role in its bioavailability and transport within the body. The strong affinity of biotin for certain proteins is a unique chemical property that has been harnessed in various scientific and medical applications, such as the development of biotin-based assays and its potential use as a therapeutic agent for conditions like diabetes .

科学研究应用

蛋白质组学分析

生物素-[2-(2-吡啶基二硫代)乙酰胺]作为生物素的衍生物,在蛋白质组学领域发挥着重要作用。一项应用涉及棕榈酰化蛋白质的纯化和鉴定。该过程使用酰基-生物素酰基交换化学,涉及用生物素部分取代硫酯键合的蛋白质酰基修饰。然后对生物素化蛋白质进行亲和纯化,并使用多维蛋白质鉴定技术 (MuDPIT) 和串联质谱等技术进行鉴定,这些技术还可以提供半定量分析以评估整体棕榈酰化谱 (Wan、Roth、Bailey 和 Davis,2007)。

核酸亲和探针

在核酸的研究中,生物素标记的核苷酸(其中生物素分子通过烯丙胺连接臂共价结合)充当 DNA 和 RNA 聚合酶的有效底物。这些生物素标记的多核苷酸(单链和双链)可以在链霉亲和素-琼脂糖上选择性保留,有助于检测和分离特定的 DNA 和 RNA 序列 (Langer、Waldrop 和 Ward,1981)。

生物材料和聚合物科学

通过聚合和非聚合间隔物将生物素与三联吡啶结合,在生物学、聚合物科学和金属超分子化学之间建立了独特的桥梁。这些系统提供了来自合成超分子化学和生物学的强非共价结合单元的新颖组合,表明在生物材料开发中具有潜力 (Hofmeier、Pahnke、Weidl 和 Schubert,2004)。

未来方向

作用机制

Target of Action

Biotin-[2-(2-pyridyldithio)ethylamide], also known as (+)-Biotin-NH-CH2CH2-S-S-pyr, is a sulfhydryl reactive biotinylation reagent . Its primary targets are proteins with sulfhydryl groups, which it can bind to via a disulfide bond .

Mode of Action

The compound interacts with its targets through a process known as biotinylation. This is where the biotin moiety of the compound binds to the sulfhydryl group of proteins, forming a stable disulfide bond . This binding can result in changes to the protein’s function, depending on the role of the sulfhydryl group in the protein’s activity.

Biochemical Pathways

The exact biochemical pathways affected by Biotin-[2-(2-pyridyldithio)ethylamide] would depend on the specific proteins it targets. As a biotinylation reagent, it is often used in research to label proteins for detection and purification . The biotin moiety can be recognized and bound by proteins such as streptavidin or avidin, allowing for the isolation or visualization of the target protein .

Pharmacokinetics

As a biotinylation reagent, it is typically applied directly to the sample in a laboratory setting, rather than being administered to a living organism .

Result of Action

The molecular and cellular effects of Biotin-[2-(2-pyridyldithio)ethylamide]'s action would depend on the specific proteins it targets. By binding to these proteins, it can alter their function or allow them to be detected or isolated for further study .

Action Environment

The action of Biotin-[2-(2-pyridyldithio)ethylamide] can be influenced by environmental factors such as pH and temperature . For example, it is known that some methanethiosulfonates, a group of compounds that includes Biotin-[2-(2-pyridyldithio)ethylamide], can hydrolyze in water over time, particularly in the presence of nucleophiles . Therefore, it is recommended to store these compounds in a desiccator at minus 20°C and to make up solutions immediately prior to use .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOROISBURONW-XEZPLFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-[2-(2-pyridyldithio)ethylamide] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

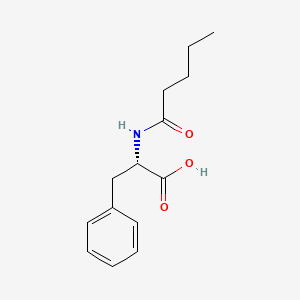

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)